2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid
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Overview
Description
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid is a complex organic compound that features a quinoline moiety linked to a phenoxyacetic acid structure via a hydrazinylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the condensation of quinoline-8-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazinylidene bridge may form covalent bonds with enzyme active sites, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-((substituted phenylimino)methyl)phenoxy)acetic acid derivatives: These compounds share a similar phenoxyacetic acid structure but differ in the substituents on the phenyl ring.
Quinoline derivatives: Compounds like quinoline-8-carboxylic acid and its derivatives have similar quinoline moieties but lack the hydrazinylidene bridge.
Uniqueness
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its combination of a quinoline moiety with a phenoxyacetic acid structure, linked via a hydrazinylidene bridge. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17(23)12-24-15-8-6-13(7-9-15)11-20-21-16-5-1-3-14-4-2-10-19-18(14)16/h1-11,21H,12H2,(H,22,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOPMAIQKPLBQJ-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(C=C3)OCC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(C=C3)OCC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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